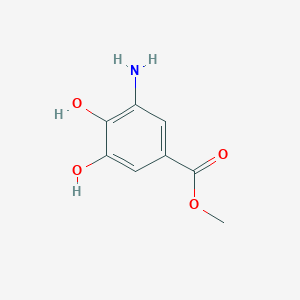

Methyl 3-amino-4,5-dihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-amino-4,5-dihydroxybenzoate is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzoic acid, featuring amino and hydroxyl groups that contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4,5-dihydroxybenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,4-dihydroxybenzoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the amino group.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-amino-4,5-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Local Anesthetic Properties

Methyl 3-amino-4,5-dihydroxybenzoate is primarily recognized for its use as a local anesthetic. Its structural similarity to other anesthetics allows it to effectively block nerve impulses in localized areas, providing pain relief during minor surgical procedures. Studies have shown that it can be synthesized more efficiently, leading to reduced costs and improved availability for clinical use .

1.2 Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the production of compounds that exhibit anti-inflammatory and analgesic properties. The synthesis of this compound can be achieved through straightforward esterification processes involving readily available starting materials .

Synthesis Techniques

2.1 Esterification Process

The synthesis of this compound typically involves the esterification of 3-amino-4,5-dihydroxybenzoic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The process has been optimized to achieve high yields and purity levels, making it suitable for industrial applications .

2.2 Recent Advances in Synthesis

Recent research has focused on developing more efficient synthetic routes that minimize environmental impact and reduce production costs. For example, one study demonstrated a method that utilizes lower temperatures and less hazardous solvents while maintaining high yields of the desired product .

Research Applications

3.1 Medicinal Chemistry Studies

This compound has been employed in various medicinal chemistry studies aimed at developing new therapeutic agents. Researchers have explored its derivatives for enhanced bioactivity and selectivity against specific biological targets, such as retinoic acid receptors (RARs). These studies aim to improve the pharmacological profiles of existing drugs while reducing side effects .

3.2 Biodegradation Research

The compound's structure has also made it a candidate for research into biodegradable materials. Its potential use in developing environmentally friendly polymers is being investigated, which could lead to significant advancements in material science and sustainability .

This compound holds significant promise across various scientific domains due to its versatile applications in medicine and material science. Ongoing research efforts are likely to uncover new derivatives with enhanced properties while also exploring sustainable synthesis methods that align with modern environmental standards.

Future studies should focus on:

- Exploring additional therapeutic uses.

- Investigating its role in biodegradable materials.

- Enhancing the efficiency of its synthesis processes.

These advancements could lead to broader applications and increased relevance in both pharmaceutical and material sciences.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-4,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect the overall biochemical environment.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3,4-dihydroxybenzoate: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.

Methyl 3,5-dihydroxybenzoate: Another derivative with hydroxyl groups in different positions, leading to different chemical and biological properties.

3,5-Dihydroxybenzoic acid: A related compound with carboxyl and hydroxyl groups, used in various chemical applications.

Uniqueness

Methyl 3-amino-4,5-dihydroxybenzoate is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Actividad Biológica

Methyl 3-amino-4,5-dihydroxybenzoate (often referred to as this compound hydrochloride) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two hydroxyl groups on a benzoate backbone. This unique structure allows for various interactions with biological targets, influencing its activity in different biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and other molecular interactions. The compound has been shown to influence pathways related to:

- Oxidative Stress : It may modulate oxidative stress responses in cells.

- Inflammation : The compound has potential anti-inflammatory properties.

- Cellular Signaling : It can affect various signaling pathways that are crucial for cell survival and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanism involves the modulation of cellular pathways that control cell cycle progression and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 3-amino-4-hydroxybenzoate | Lacks one hydroxyl group | Moderate antimicrobial activity |

| Benzoic acid, 3-amino-, methyl ester | Lacks hydroxyl groups at positions 4 and 5 | Limited biological activity |

| Methyl 3-nitro-4,5-dimethoxybenzoate | Contains nitro group | Potentially higher toxicity |

This compound stands out due to its combination of amino and hydroxyl groups, which enhances its reactivity and biological interactions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

- Cancer Cell Studies : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

methyl 3-amino-4,5-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDLAYOQDWYSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.